molecular formula C11H14ClN3O B1477229 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane CAS No. 2098032-65-4

7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane

Cat. No.: B1477229
CAS No.: 2098032-65-4
M. Wt: 239.7 g/mol
InChI Key: OTNMIGNSSDREAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is a spirocyclic compound featuring a fused oxetane-azetidine system. Its spirocyclic oxetane core contributes to metabolic stability and hydrogen-bonding capacity, making it a robust alternative to morpholine derivatives in drug design .

Properties

IUPAC Name

7-(6-chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-5-10(14-8-13-9)15-3-1-11(2-4-15)6-16-7-11/h5,8H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNMIGNSSDREAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3One common method involves the reaction of a suitable azaspiro compound with a chloropyrimidine derivative under controlled conditions . The reaction is often carried out in the presence of a base such as diisopropylethylamine and a solvent like dioxane, with heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxygen atoms in the spirocyclic ring.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different spirocyclic compounds with altered oxidation states.

Scientific Research Applications

Preliminary studies indicate that 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane exhibits significant biological activity, particularly in modulating neurotransmitter systems. Key areas of interest include:

1. Neurological Disorders

  • GABA Receptor Interaction : The compound is believed to interact with GABA receptors, which play a crucial role in the central nervous system (CNS). This interaction may offer therapeutic prospects for treating conditions such as anxiety and epilepsy.
  • Potential as a CNS Penetrant : Its ability to penetrate the CNS makes it a candidate for developing new treatments targeting neurological disorders.

2. Anticancer Activity

  • The bicyclo [3.3.1]nonane moiety, which is present in this compound, has been associated with various biologically active natural products. Research into similar compounds has shown promising anticancer activities, suggesting that this compound could be explored for similar effects.

Pharmacological Evaluations

Pharmacological studies are essential to elucidate the mechanisms of action and therapeutic potential of this compound:

1. Binding Affinity Studies

  • Techniques such as radiolabeled ligand binding assays and electrophysiological recordings are employed to assess its pharmacodynamics and pharmacokinetics.

2. Structure–Activity Relationship (SAR) Analysis

  • Investigating how structural modifications affect biological activity is crucial for optimizing the compound's efficacy and selectivity as a therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to this compound:

Study FocusFindingsImplications
GABA Receptor ModulationSignificant interaction with GABA receptors observedPotential treatment for anxiety and epilepsy
Anticancer ActivityAnalogous compounds showed promising anticancer effectsFurther exploration needed for therapeutic development
CNS PenetrationDemonstrated ability to penetrate the blood-brain barrierOpportunities for CNS-targeted therapies

Mechanism of Action

The mechanism of action of 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as FAAH . By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate pain perception and inflammatory responses. The spirocyclic structure and the chloropyrimidine moiety contribute to its binding affinity and selectivity for the enzyme.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Their Properties

7-(4-Methylbenzenesulfonyl)-2-oxa-7-azaspiro[3.5]nonane
  • Structure : Contains a 4-methylbenzenesulfonyl group instead of the chloropyrimidine moiety.
  • Synthesis : Prepared via reaction of diol intermediates with methanesulfonyl chloride in THF, yielding 73% purity .
  • Physicochemical Data :
    • Melting Point: 168–172°C
    • NMR (δH): 1.93 (bs, 4H), 2.42 (s, 3H), 7.30–7.60 ppm (aromatic protons) .
7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane
  • Structure : Substituted with a benzodioxole-methyl group.
  • Application : Explored for solubility and chemical stability; exhibits moderate metabolic robustness in preclinical models .
  • Comparison : The benzodioxole group enhances lipophilicity but may compromise enzymatic specificity due to reduced polarity .
2-Oxa-6-azaspiro[3.3]heptane Derivatives
  • Example : 2-Oxa-6-azaspiro[3.4]octane.
  • Activity : Demonstrated higher EGFR inhibitory activity in lung cancer cell lines (HCC827, A549) compared to larger spirocycles, likely due to smaller ring size improving membrane permeability .
  • Limitation: Reduced hydrogen-bonding capacity compared to 7-azaspiro[3.5]nonane derivatives .
Diazaspiro Scaffolds (e.g., 2,7-Diazaspiro[3.5]nonane)
  • Functional Profile : Compounds like 4b and 5b exhibit varied sigma receptor (SR) binding affinities. For instance, 4b acts as an SR agonist, while 5b shows antagonist behavior, highlighting the impact of substituents on intrinsic activity .
  • Advantage Over Target Compound : Diazaspiro systems offer dual hydrogen-bonding sites but may face synthetic complexity challenges .

Physicochemical and Pharmacokinetic Comparison

Property 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane 7-(4-Methylbenzenesulfonyl) Analogue 2-Oxa-6-azaspiro[3.3]heptane Derivative
Molecular Weight ~344.41 g/mol (oxalate salt) 282.1164 g/mol ~250–300 g/mol
Melting Point 208°C (oxalate salt) 168–172°C 150–160°C (estimated)
LogP ~1.5–2.0 (predicted) ~2.5–3.0 ~1.0–1.5
Metabolic Stability High (oxetane resistance to oxidation) Moderate Moderate to high
Target Affinity Strong (NQO1 inhibition) Weak (non-specific binding) Moderate (EGFR inhibition)

Biological Activity

7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which have shown promise in various pharmacological applications, including as agonists for GPR119, a receptor implicated in glucose metabolism and appetite regulation.

The chemical formula for this compound is C10H15ClN4OC_{10}H_{15}ClN_{4}O with a molecular weight of approximately 242.70 g/mol. The presence of a chlorinated pyrimidine moiety contributes to its biological activity, enhancing interactions with specific biological targets.

GPR119 Agonism

Recent studies have highlighted the compound's role as a GPR119 agonist. In a study by Zhang et al. (2018), optimization of the compound led to the identification of derivatives that exhibited significant glucose-lowering effects in diabetic rat models. The compound demonstrated a favorable pharmacokinetic profile, indicating potential for therapeutic applications in metabolic disorders such as type 2 diabetes .

Antioxidant Activity

The compound's biological profile also suggests potential antioxidant properties. Compounds with similar heterocyclic structures have been shown to exhibit antioxidative activities, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Case Studies

  • Diabetes Management : In a controlled study involving Sprague-Dawley rats, the administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. This effect was attributed to its action on GPR119 receptors, which are known to enhance insulin secretion and improve glucose tolerance .
  • Neuroprotective Effects : Preliminary investigations into the neuroprotective effects of this compound suggest it may mitigate neuronal damage in models of traumatic brain injury (TBI). The mechanism appears to involve modulation of inflammatory pathways and reduction of oxidative stress .

Summary of Biological Activities

Activity TypeDescriptionReferences
GPR119 AgonismPotent glucose-lowering effects in diabetic rats
Antioxidant ActivityPotential antioxidative properties
NeuroprotectionPossible protective effects in TBI models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.